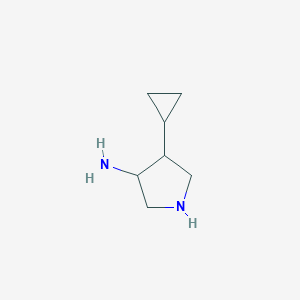

4-Cyclopropylpyrrolidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2 |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

4-cyclopropylpyrrolidin-3-amine |

InChI |

InChI=1S/C7H14N2/c8-7-4-9-3-6(7)5-1-2-5/h5-7,9H,1-4,8H2 |

InChI Key |

QUTCPZJZTPTYJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CNCC2N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Stereoselective Synthesis of 4-Cyclopropylpyrrolidin-3-amine

The following technical guide details the stereoselective synthesis of 4-Cyclopropylpyrrolidin-3-amine , a high-value conformationally restricted diamine scaffold used in medicinal chemistry (e.g., PARP inhibitors, GPCR modulators).

The guide prioritizes the [3+2] Cycloaddition Route (Azomethine Ylide strategy) as it is the most convergent, scalable, and diastereoselective method utilized in pharmaceutical process chemistry (e.g., AbbVie patents).

Executive Summary

Target Molecule: 4-Cyclopropylpyrrolidin-3-amine CAS Registry: 1782839-63-7 (and related stereoisomers) Core Application: Pharmacophore in drug discovery; introduces conformational rigidity and metabolic stability via the cyclopropyl group while maintaining basicity and hydrogen-bonding capability.

Synthetic Strategy: The most authoritative route involves a [3+2] dipolar cycloaddition between an in situ generated azomethine ylide and (E)-2-cyclopropyl-1-nitroethene. This method rapidly constructs the pyrrolidine core with high trans-diastereoselectivity. Subsequent nitro reduction and deprotection yield the final diamine.

Key Advantages of This Route:

-

Convergence: Constructs the ring and installs two stereocenters in a single step.

-

Stereocontrol: Thermodynamic preference yields the trans-isomer (3,4-trans), which is typically the bioactive conformer.

-

Scalability: Avoids hazardous cyclopropanation of pre-formed pyrrolines.

Retrosynthetic Analysis

The strategic disconnection relies on breaking the pyrrolidine ring at the C2-N and C5-N bonds, revealing the azomethine ylide and the nitroalkene dipolarophile.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrrolidine core via [3+2] cycloaddition.

Detailed Experimental Protocols

Step 1: Synthesis of (E)-2-Cyclopropyl-1-nitroethene

Objective: Preparation of the dipolarophile via Henry Reaction and dehydration.

-

Reagents: Cyclopropanecarboxaldehyde, Nitromethane, NaOH, Acetic Anhydride.

-

Mechanism: Base-catalyzed aldol-type addition followed by elimination.

Protocol:

-

Henry Reaction: To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) and nitromethane (1.2 eq) in methanol at 0°C, add aqueous NaOH (2.5 M, 1.1 eq) dropwise. Stir at 0°C for 2 hours.

-

Quench: Neutralize with dilute HCl and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield 1-cyclopropyl-2-nitroethanol.

-

Dehydration: Dissolve the crude alcohol in CH₂Cl₂. Add acetic anhydride (1.2 eq) and pyridine (1.5 eq). Stir at RT for 12 hours. Alternatively, use MsCl/Et₃N for elimination.

-

Purification: The resulting (E)-2-cyclopropyl-1-nitroethene is purified via vacuum distillation or flash chromatography (Hexanes/EtOAc).

Key Checkpoint: The product is a lachrymator and potentially unstable. Store at -20°C. 1H NMR should show a characteristic doublet for the vinyl proton with large coupling constant (J ~ 13-14 Hz) indicative of E-geometry.

Step 2: [3+2] Cycloaddition to trans-1-Benzyl-3-cyclopropyl-4-nitropyrrolidine

Objective: Construction of the pyrrolidine ring.

-

Reagents: (E)-2-Cyclopropyl-1-nitroethene, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, TFA (catalytic).

-

Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

-

Dissolve (E)-2-cyclopropyl-1-nitroethene (1.0 eq) in anhydrous DCM (0.2 M).

-

Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq).

-

Add a catalytic amount of Trifluoroacetic acid (TFA) (0.1 eq) at 0°C. The reaction is exothermic.

-

Allow to warm to room temperature and stir for 12–16 hours.

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).

-

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield: Typically 70–85%. The major isomer is the trans-3,4-disubstituted pyrrolidine.

Step 3: Reduction of Nitro Group to Amine

Objective: Conversion of the nitro functionality to the primary amine.[1]

-

Reagents: Zinc dust, HCl (or Ammonium Formate/Pd-C).

-

Conditions: Mild acidic reduction preserves the cyclopropyl ring (avoiding ring opening seen with harsh hydrogenation).

Protocol:

-

Dissolve trans-1-benzyl-3-cyclopropyl-4-nitropyrrolidine (1.0 eq) in Methanol/THF (1:1).

-

Cool to 0°C. Add Zinc dust (10 eq) slowly.

-

Add 1N HCl or saturated NH₄Cl solution dropwise (exothermic).

-

Stir vigorously at RT for 4 hours. Monitor by LC-MS (disappearance of nitro peak).

-

Workup: Filter through Celite to remove zinc salts. Basify filtrate with NH₄OH to pH > 10. Extract with DCM.

-

Product: trans-1-benzyl-4-cyclopropylpyrrolidin-3-amine.[2]

Step 4: Debenzylation (Final Deprotection)

Objective: Removal of the N-benzyl group to yield the free secondary amine (if required).

-

Reagents: H₂ (1 atm), Pd(OH)₂/C (Pearlman's Catalyst) or 1-Chloroethyl chloroformate (ACE-Cl).

-

Note: Hydrogenation must be carefully monitored to prevent reduction of the cyclopropyl ring. ACE-Cl is often preferred for cyclopropyl-containing substrates.

ACE-Cl Protocol:

-

Dissolve the N-benzyl amine in 1,2-dichloroethane (DCE).

-

Add 1-chloroethyl chloroformate (1.2 eq) and reflux for 2 hours.

-

Concentrate to dryness (formation of carbamate intermediate).

-

Redissolve residue in Methanol and reflux for 1 hour.

-

Concentrate to yield 4-Cyclopropylpyrrolidin-3-amine hydrochloride .

Data Summary & Characterization

| Parameter | Specification / Observation |

| Molecular Formula | C₇H₁₄N₂ |

| Molecular Weight | 126.20 g/mol |

| Stereochemistry | trans-3,4 (Major diastereomer) |

| 1H NMR (Key Signals) | Cyclopropyl protons: δ 0.2–0.8 ppm (multiplets)Pyrrolidine ring protons: δ 2.5–3.5 ppmAmine NH₂: Broad singlet (exchangeable) |

| Mass Spectrometry | [M+H]⁺ = 127.1 |

| Physical State | Viscous oil or low-melting solid (as free base); White solid (as HCl salt) |

Reaction Pathway Visualization

Figure 2: Forward synthetic pathway from cyclopropanecarboxaldehyde to the final diamine.

Critical Process Parameters (CPP) & Troubleshooting

-

Nitroalkene Stability: The nitroalkene intermediate is prone to polymerization. It should be used immediately after purification or stored as a dilute solution in DCM at low temperature.

-

Diastereoselectivity: The trans isomer is thermodynamically favored. If cis isomer is detected (via NMR coupling constants), it can often be removed by recrystallization of the nitro-pyrrolidine intermediate or the final amine salt.

-

Cyclopropyl Integrity: Avoid high-pressure hydrogenation (>50 psi) or high temperatures (>80°C) during debenzylation, as this may open the cyclopropyl ring to form a propyl group. The ACE-Cl method is safer for this scaffold.

-

Safety: Nitromethane is energetic; handle reaction exotherms with proper cooling. Azomethine ylide precursors can hydrolyze; store under inert atmosphere.

References

-

AbbVie Inc. (2014). Pyrrolidine Derivatives. US Patent 2014/0080844 A1. (Describes the specific synthesis of Trans-1-benzyl-4-cyclopropylpyrrolidin-3-amine in Example 337B). Link

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrrolidines. (General reference for [3+2] cycloaddition methodologies). Link

- Anderson, D. R., et al. (2001). Pyrrolidine-based PARP Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextualizes the use of 3,4-disubstituted pyrrolidines in drug design).

- Pandey, G., et al. (2006). [3+2] Cycloaddition of non-stabilized azomethine ylides. Tetrahedron. (Mechanistic grounding for the key ring-forming step).

Sources

4-Cyclopropylpyrrolidin-3-amine chemical properties

An In-Depth Technical Guide to 4-Cyclopropylpyrrolidin-3-amine: Properties, Synthesis, and Applications

Executive Summary

4-Cyclopropylpyrrolidin-3-amine is a saturated heterocyclic compound featuring a pyrrolidine ring substituted with a cyclopropyl group at the 4-position and a primary amine at the 3-position. This unique combination of a rigid, three-dimensional cyclopropyl moiety and a versatile pyrrolidine scaffold, which is a privileged structure in medicinal chemistry, makes it a valuable building block for drug discovery and development. The cyclopropyl group can enhance metabolic stability and binding affinity, while the pyrrolidine ring provides a defined spatial arrangement of substituents. This guide offers a comprehensive overview of the known and predicted chemical properties, proposed synthetic strategies, potential applications, and safe handling procedures for 4-Cyclopropylpyrrolidin-3-amine, tailored for researchers and drug development professionals.

Introduction: A Scaffold of Strategic Importance

The design of novel therapeutic agents often relies on the use of molecular building blocks that offer a combination of desirable physicochemical properties, synthetic tractability, and three-dimensional complexity. 4-Cyclopropylpyrrolidin-3-amine embodies these characteristics through the synergistic fusion of two key structural motifs: the pyrrolidine ring and the cyclopropyl group.

The Significance of the Pyrrolidine Ring in Drug Discovery

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle and is a cornerstone of medicinal chemistry, found in more than 20 FDA-approved drugs.[1] Its prevalence is due to several key factors:

-

Three-Dimensionality: The non-planar, sp³-rich nature of the pyrrolidine ring allows for the precise spatial projection of substituents, enabling a more effective exploration of protein binding pockets compared to flat, aromatic systems.[2]

-

Physicochemical Properties: As a saturated amine, it generally improves aqueous solubility and provides a basic center that can be crucial for formulation or for forming salt bridges with biological targets.

-

Synthetic Accessibility: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidine core, allowing for the creation of diverse chemical libraries.[3]

The Role of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group, despite its simple structure, is a powerful tool for modulating molecular properties. Its incorporation into drug candidates has attracted significant attention due to its unique electronic and conformational effects.[4]

-

Metabolic Stability: The cyclopropane ring is often introduced to block sites of oxidative metabolism. Its high C-H bond dissociation energy makes it resistant to cleavage by cytochrome P450 enzymes.

-

Conformational Rigidity: The rigid nature of the ring restricts the rotational freedom of the molecule, which can pre-organize the compound into a bioactive conformation, thereby increasing potency and reducing off-target effects.[5]

-

Electronic Character: The cyclopropyl ring possesses a degree of π-character, allowing it to engage in favorable electronic interactions with target proteins.[6]

The combination of these two motifs in 4-Cyclopropylpyrrolidin-3-amine results in a scaffold with a defined 3D structure, a reactive handle (the primary amine) for further derivatization, and inherent properties that are highly desirable in modern drug design.

Physicochemical and Spectroscopic Properties

Due to its status as a specialized building block, extensive experimental data for 4-Cyclopropylpyrrolidin-3-amine is not widely published in peer-reviewed literature. The following properties are a combination of available data from chemical suppliers and scientifically-grounded predictions based on the analysis of its structure.

General Properties

| Property | Value | Source/Method |

| CAS Number | 1782839-63-7 | BLD Pharm[7] |

| Molecular Formula | C₇H₁₄N₂ | BLD Pharm[7] |

| Molecular Weight | 126.20 g/mol | BLD Pharm[7] |

| Predicted logP | 0.4 - 0.8 | Prediction |

| Predicted pKa | 9.5 - 10.5 (Amine) | Prediction |

| Appearance | Colorless to light yellow liquid | Typical for small amines |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure confirmation and purity assessment. The expected spectral data for 4-Cyclopropylpyrrolidin-3-amine are outlined below.

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Cyclopropyl Protons | 0.1 - 0.8 ppm | Highly shielded protons of the three-membered ring. |

| Pyrrolidine Ring Protons | 2.5 - 3.5 ppm | Protons alpha to nitrogen are deshielded. Complex splitting patterns expected due to diastereotopicity.[8] | |

| Amine Protons (NH₂) | 1.5 - 3.0 ppm (broad) | Broad signal due to quadrupole broadening and exchange; position is concentration and solvent dependent.[9] | |

| ¹³C NMR | Cyclopropyl Carbons | 1 - 15 ppm | Highly shielded aliphatic carbons. |

| Pyrrolidine Carbons | 40 - 65 ppm | Carbons adjacent to nitrogen appear further downfield.[10] | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 126 | Corresponds to the molecular weight. An odd value is expected due to the presence of two nitrogen atoms (Nitrogen Rule).[8] |

| Base Peak / Major Fragments | m/z = 97, 83, 56 | Resulting from α-cleavage adjacent to the nitrogen atoms, a characteristic fragmentation pathway for amines.[9] | |

| IR Spectroscopy | N-H Stretch (Primary Amine) | 3300 - 3500 cm⁻¹ (two bands) | Asymmetric and symmetric stretching modes are characteristic of a primary amine.[9] |

| N-H Bend (Scissoring) | 1550 - 1650 cm⁻¹ | Characteristic vibration for a primary amine.[9] | |

| C-N Stretch | 1000 - 1250 cm⁻¹ | Typical for aliphatic amines.[9] |

Synthesis and Reactivity

While a definitive, scalable synthesis for 4-Cyclopropylpyrrolidin-3-amine is not widely documented, plausible synthetic routes can be designed based on established methodologies for constructing substituted pyrrolidines.

Proposed Synthetic Strategy: [3+2] Cycloaddition

One of the most powerful methods for synthesizing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[1] This approach offers excellent control over stereochemistry.

-

Step 1: Formation of the Azomethine Ylide Precursor. An appropriate N-protected glycine ester is reacted with cyclopropylacetaldehyde in a condensation reaction to form the imine precursor.

-

Step 2: Generation of the Azomethine Ylide. The imine is treated with a suitable base (e.g., DBU) or a Lewis acid (e.g., AgOAc) to generate the azomethine ylide in situ.

-

Step 3: [3+2] Cycloaddition. The ylide reacts with a suitable alkene, such as an α,β-unsaturated nitro compound (e.g., nitroethylene), to form the five-membered pyrrolidine ring. The nitro group serves as a masked form of the amine.

-

Step 4: Reduction of the Nitro Group. The nitro group on the cycloadduct is reduced to the primary amine using a standard reducing agent, such as H₂ over a Palladium catalyst or zinc in acetic acid.

-

Step 5: Deprotection. Any protecting groups on the pyrrolidine nitrogen or ester functionalities are removed under appropriate conditions to yield the final product, 4-Cyclopropylpyrrolidin-3-amine.

Potential as a Pharmacophore

The fixed spatial relationship between the cyclopropyl group, the pyrrolidine ring, and the amine functional group can be exploited to target specific protein binding sites.

-

The cyclopropyl group can fit into hydrophobic pockets.

-

The amine can act as a hydrogen bond donor or form a salt bridge with an acidic residue (e.g., Asp, Glu).

-

The pyrrolidine nitrogen can serve as a hydrogen bond acceptor.

This trifecta of interaction points makes the scaffold a promising starting point for developing inhibitors for enzymes such as kinases, proteases, or for targeting G-protein coupled receptors (GPCRs).

Metabolic Considerations

In drug metabolism, cyclic tertiary amines can sometimes be bioactivated to form reactive iminium species, which can lead to toxicity. [11]The 4-Cyclopropylpyrrolidin-3-amine scaffold, possessing a secondary pyrrolidine nitrogen and a primary exocyclic amine, presents several potential metabolic pathways. However, the presence of the cyclopropyl group adjacent to one of the potential sites of oxidation on the pyrrolidine ring may sterically hinder metabolic enzymes, potentially leading to an improved metabolic profile compared to simpler pyrrolidine structures.

Safety and Handling

As a difunctional amine, 4-Cyclopropylpyrrolidin-3-amine requires careful handling in a laboratory setting. The following guidelines are based on safety data sheets for structurally similar compounds.

-

General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. [12]Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. [12][13]Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [13]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [12]The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. * Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. * First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. [12] * If inhaled: Remove the person to fresh air and keep comfortable for breathing. [12] * If swallowed: Rinse mouth. Do NOT induce vomiting. [12]

-

Conclusion

4-Cyclopropylpyrrolidin-3-amine stands out as a promising and strategically important building block for modern drug discovery. It elegantly combines the conformational rigidity and metabolic stability of the cyclopropyl group with the privileged three-dimensional structure of the pyrrolidine scaffold. While detailed experimental characterization is still emerging, its predicted properties and clear potential for synthetic elaboration position it as a valuable tool for medicinal chemists seeking to create novel, potent, and selective therapeutic agents. Its careful handling is paramount to ensure laboratory safety while unlocking its full potential in the development of next-generation pharmaceuticals.

References

- Vertex AI Search. (2009, September 22).

- TCI Chemicals. (2024, November 27).

- MilliporeSigma. (2025, November 6).

- ThermoFisher. (2019, February 27).

- Angene Chemical. (2021, May 1).

-

PubChem. 4-cyclopropyl-1H-pyrazol-3-amine. Retrieved from [Link]

-

PubChem. 3-(Aminomethyl)-4-cyclopropylpyridin-2-amine. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of pyrrolidines. Retrieved from [Link]

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Organic Chemistry: Current Research, 8(4). Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Published online ahead of print. DOI: 10.1080/17568919.2025.2594969. Retrieved from [Link]

-

de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338–1342. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4857. Retrieved from [Link]

-

Peterlin Mašič, L., & Kilibarda, V. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism, 12(1), 74-90. Retrieved from [Link]

-

EPFL. (2024, June 3). New method unlocks cyclopropenes' potential for drug discovery. Retrieved from [Link]

-

ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

-

Anisimov, A. V., et al. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Letters in Organic Chemistry, 2(2), 129-132. Retrieved from [Link]

-

Dzhemilev, U. M., et al. (2020). Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et₂Zn. RSC Advances, 10(31), 18321–18330. Retrieved from [Link]

-

Fiveable. (2025, August 15). Spectroscopy of Amines. Retrieved from [Link]

-

Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. Retrieved from [Link]

-

Lara-Sánchez, A., et al. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Royal Society of Chemistry. Retrieved from [Link]

-

Hakobyan, S. V., et al. (2024). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 29(5), 1083. Retrieved from [Link]

-

Beijing Innochem. (3S)-N-Cyclopropylpyrrolidin-3-amine - CAS:1289584-81-1. Retrieved from [Link]

-

PubChem. Cyclopropyl-2,2,3,3-d4-amine. Retrieved from [Link]

-

Teachoo. (2024, December 16). Misc 8 - Find matrix X so that X [1 2 3 4 5 6]. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine synthesis [organic-chemistry.org]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. actu.epfl.ch [actu.epfl.ch]

- 6. longdom.org [longdom.org]

- 7. 1782839-63-7|4-Cyclopropylpyrrolidin-3-amine|BLD Pharm [bldpharm.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. angenechemical.com [angenechemical.com]

4-Cyclopropylpyrrolidin-3-amine CAS number and identification

The following technical guide details the identification, synthesis, and characterization of 4-Cyclopropylpyrrolidin-3-amine , a specialized heterocyclic building block used in medicinal chemistry.

CAS Identification, Synthesis, and Chemical Profiling

Introduction & Significance

4-Cyclopropylpyrrolidin-3-amine is a disubstituted pyrrolidine scaffold valued in drug discovery for its ability to introduce conformational constraint and lipophilicity without excessive molecular weight. The cyclopropyl group—often termed a "bioisostere of the isopropyl group"—improves metabolic stability (blocking P450 oxidation sites) and enhances potency by filling hydrophobic pockets in target proteins such as DPP-4 (dipeptidyl peptidase-4) and various tyrosine kinases .

This guide provides a definitive technical reference for the identification, synthesis, and analytical validation of this compound, distinguishing between its stereoisomeric forms which are critical for biological activity.

Chemical Identification & Properties

The core structure consists of a five-membered pyrrolidine ring substituted with a primary amine at position 3 and a cyclopropyl ring at position 4.

2.1 Registry Data

| Parameter | Technical Specification |

| Chemical Name | 4-Cyclopropylpyrrolidin-3-amine |

| CAS Registry Number | 1782839-63-7 (Generic/Racemic) |

| Molecular Formula | C₇H₁₄N₂ |

| Molecular Weight | 126.20 g/mol |

| Exact Mass | 126.1157 |

| SMILES | NC1CNCC1C2CC2 |

| InChI Key | InChI=1S/C7H14N2/c8-6-4-9-5-7(6)3-1-2-3/h3,6-7,9H,1-2,4-5,8H2 |

2.2 Stereochemical Complexity

The molecule possesses two chiral centers at C3 and C4, resulting in four possible stereoisomers. Commercial CAS 1782839-63-7 typically refers to the racemate or unspecified stereochemistry. For drug development, specific isomers are required:

-

(3R, 4S)-isomer: Often the bioactive conformer in kinase inhibitors.

-

(3S, 4R)-isomer: Common in GPCR ligands.

-

Cis/Trans Relationship: The relative orientation of the amine and cyclopropyl groups (cis vs. trans) dramatically affects the vector of hydrogen bond donors.

Synthetic Methodology

Producing 4-cyclopropylpyrrolidin-3-amine requires constructing the pyrrolidine ring while installing the cyclopropyl group intact. The most robust "field-proven" method involves a [3+2] Cycloaddition followed by functional group manipulation.

3.1 Primary Synthetic Route: Nitroalkene Cycloaddition

This route is preferred for its ability to control relative stereochemistry (trans-selectivity).

Step 1: Nitroalkene Formation Cyclopropanecarbaldehyde is condensed with nitromethane (Henry Reaction) followed by dehydration to yield (E)-2-cyclopropyl-1-nitroethene .

Step 2: [3+2] Cycloaddition The nitroalkene reacts with an azomethine ylide (generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and TFA) to form the pyrrolidine ring. The nitro group directs the addition, typically favoring the trans-3-nitro-4-cyclopropyl relationship.

Step 3: Reduction & Deprotection

-

Nitro Reduction: The nitro group is reduced to a primary amine using Raney Nickel/H₂ or Zn/HCl.

-

N-Debenzylation: If a benzyl protecting group was used on the pyrrolidine nitrogen, it is removed via Pd/C hydrogenation to yield the final free base.

3.2 Visualization of Synthesis Logic

The following diagram illustrates the logical flow of the nitroalkene pathway.

Caption: Synthesis of 4-Cyclopropylpyrrolidin-3-amine via [3+2] cycloaddition of a cyclopropyl-nitroalkene.

Analytical Characterization (Protocol)

To validate the identity of CAS 1782839-63-7, researchers must confirm both the connectivity and the integrity of the cyclopropyl ring (which can ring-open under acidic stress).

4.1 Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃/D₂O):

-

Cyclopropyl Ring: Distinctive high-field multiplets at δ 0.1–0.8 ppm (4H, methylene protons) and δ 0.6–0.9 ppm (1H, methine). This confirms the ring is intact.

-

Pyrrolidine Ring:

-

C3-H (methine alpha to amine): Multiplet at δ 3.2–3.5 ppm .

-

C2/C5-H (methylene alpha to N): Multiplets at δ 2.6–3.1 ppm .

-

C4-H (methine alpha to cyclopropyl): Multiplet at δ 1.2–1.5 ppm .

-

-

-

Diagnostic Check: The absence of olefinic protons (δ 5.0–6.0 ppm) confirms no ring-opening to an allyl chain occurred.

4.2 Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Target Ion: [M+H]⁺ = 127.12 .

-

Fragmentation Pattern:

-

Loss of NH₃ ([M+H] - 17) -> m/z 110.

-

Characteristic cyclopropyl cation fragments may appear at low mass.

-

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is hygroscopic and absorbs CO₂ from air (carbamate formation).

-

Stability: The cyclopropyl group is acid-sensitive. Avoid prolonged exposure to strong Lewis acids or high temperatures (>100°C) in acidic media, which can trigger ring-opening rearrangement to homoallyl derivatives.

References

-

PubChem. (2025).[1][2] Compound Summary: 3-aminopyrrolidine derivatives. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams. Retrieved from [Link]

-

National Institutes of Health (NIH). (2011). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4. Bioorg Med Chem Lett. Retrieved from [Link]

Sources

The Cyclopropylamine Moiety: From Strained Rings to Suicide Substrates

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The cyclopropylamine (CPA) moiety represents a triumph of structural chemistry in pharmacology. Far from being a mere spacer, the cyclopropyl group introduces unique electronic and steric properties—specifically high

This guide analyzes the history, synthesis, and mechanistic utility of cyclopropylamines, moving from their 19th-century discovery to their role in modern epigenetic therapies.

Part 1: The Physics of Strain – Why Cyclopropylamine?

To understand the biological activity of CPA, one must first understand its deviation from aliphatic norms. The cyclopropane ring is not a standard alkyl group; it is an electronic hybrid between an alkene and an alkane.

Electronic & Steric Profile

-

Banana Bonds: The C-C bond angles are forced to 60°, far from the ideal tetrahedral 109.5°. To compensate, the carbon atoms rehybridize. The C-C bonds possess high p-character (approx.

), while the C-H (and C-N) bonds assume high s-character (approx. -

Acidity/Basicity: The high s-character of the C-N bond withdraws electron density from the nitrogen lone pair, making cyclopropylamine less basic than its acyclic counterpart, isopropylamine. This lower pKa improves blood-brain barrier (BBB) permeability by increasing the fraction of uncharged molecules at physiological pH.

Table 1: Physicochemical Comparison of Amine Bioisosteres

| Property | Cyclopropylamine (CPA) | Isopropylamine (IPA) | Impact on Drug Design |

| Structure | Rigid, Planar-like | Flexible, Tetrahedral | CPA acts as a conformational lock. |

| Hybridization (C-N) | ~ | CPA C-N bond is shorter and stronger. | |

| pKa (Conjugate Acid) | 9.10 | 10.63 | CPA is less basic; better membrane permeability. |

| Ring Strain | 27.5 kcal/mol | ~0 kcal/mol | CPA can drive ring-opening reactions (suicide inhibition). |

| C-N Bond Length | 1.42 Å | 1.47 Å | Steric compaction. |

Part 2: Historical Genesis

The "Freund" Ring (1881)

The journey began with August Freund in 1881, who first synthesized cyclopropane by treating 1,3-dibromopropane with sodium.[1] While the ring was established, attaching the amine proved synthetically challenging due to the fragility of the strained system under harsh amination conditions.

The Synthetic Breakthrough (1941)

While early modifications of the Gabriel synthesis were attempted, a robust laboratory preparation for cyclopropylamine was not standardized until M.J. Schlatter published his work in J. Am. Chem. Soc. in 1941.[2] Schlatter utilized the Hofmann rearrangement of cyclopropanecarboxamide, a method that preserved the delicate ring while installing the amine. This opened the door for pharmaceutical exploration.

Part 3: The Psychoactive Revolution (MAO Inhibitors)

The first major clinical application of the CPA moiety appeared with Tranylcypromine (Parnate) . Originally synthesized as an analog of amphetamine, it was discovered to be a potent Monoamine Oxidase (MAO) inhibitor.

Mechanism of Action: Suicide Inhibition

Tranylcypromine is a mechanism-based inhibitor . It does not merely bind to the active site; it forces the enzyme to destroy itself.

-

Substrate Mimicry: The CPA moiety mimics the transition state of normal amine substrates.

-

Single Electron Transfer (SET): The FAD cofactor in MAO oxidizes the amine nitrogen to a radical cation.

-

Ring Opening: The radical cation triggers the homolytic cleavage of the strained cyclopropane ring.

-

Covalent Capture: The resulting carbon radical attacks the flavin cofactor (forming a covalent adduct at N5 or C4a), permanently disabling the enzyme.

Visualization: MAO Inhibition Pathway

Figure 1: The suicide inhibition mechanism of Tranylcypromine against Monoamine Oxidase. The strained ring acts as a "spring-loaded" trap for the enzyme.

Part 4: The Antibiotic Era (Fluoroquinolones)

In the 1980s, the CPA moiety revolutionized antibiotic therapy with the development of Ciprofloxacin .

SAR: The N-1 Substituent

Early quinolones (like Norfloxacin) used an ethyl group at the N-1 position. Bayer chemists discovered that replacing this ethyl group with a cyclopropyl ring significantly enhanced potency.

-

Steric Fit: The cyclopropyl group fills a hydrophobic pocket in the DNA gyrase-DNA complex more efficiently than the ethyl group.

-

Electronic Effect: The electron-donating nature of the cyclopropyl group (via hyperconjugation) stabilizes the quinolone core, enhancing binding affinity.

Table 2: SAR Comparison (Gram-Negative Potency)

| Compound | N-1 Substituent | MIC90 (E. coli) | Relative Potency |

| Norfloxacin | Ethyl | 0.06 - 0.12 µg/mL | Baseline |

| Ciprofloxacin | Cyclopropyl | 0.004 - 0.015 µg/mL | ~8-15x Potent |

| Enoxacin | Ethyl | 0.12 - 0.25 µg/mL | Low |

Part 5: Modern Epigenetics (LSD1 Inhibitors)

The history of CPA has come full circle. The same mechanism used in Tranylcypromine (MAO inhibition) is now being repurposed for Lysine-Specific Demethylase 1 (LSD1) inhibitors in cancer therapy.

-

Target: LSD1 is a flavin-dependent amine oxidase structurally similar to MAO. It demethylates histones, regulating gene expression.

-

Drug: ORY-1001 (Iadademstat) is a highly potent Tranylcypromine derivative.

-

Selectivity: By adding bulky substituents to the phenyl ring of Tranylcypromine, chemists can sterically exclude the molecule from the smaller MAO active site while retaining potency against the larger LSD1 pocket.

Part 6: Technical Protocols

Synthesis: The Modified Curtius Rearrangement

The most reliable method for synthesizing CPA derivatives, particularly on a multigram scale, is the Weinstock modification of the Curtius Rearrangement . This avoids the use of hazardous liquid hydrazine.

Reagents:

-

Cyclopropanecarboxylic acid derivative (Starting Material)[2]

-

Ethyl chloroformate (Mixed anhydride former)

-

Sodium azide (

) -

Triethylamine (

) -

Solvent: Acetone/Water or Toluene

Step-by-Step Protocol:

-

Activation: Dissolve 50 mmol of cyclopropanecarboxylic acid in acetone at 0°C. Add 1.1 eq of

. Dropwise add 1.1 eq of ethyl chloroformate. Stir for 30 min to form the mixed anhydride. -

Azidation: Add an aqueous solution of

(1.3 eq) dropwise at 0°C. Stir for 1 hour. -

Rearrangement: Extract the acyl azide into toluene. Dry the organic layer thoroughly (crucial to prevent urea byproduct formation). Heat the toluene solution to 80-100°C. Evolution of

gas indicates the formation of the isocyanate. -

Hydrolysis: Once gas evolution ceases, add 20% HCl and reflux for 1 hour to hydrolyze the isocyanate to the amine hydrochloride.

-

Isolation: Concentrate in vacuo to obtain the cyclopropylamine hydrochloride salt.

Workflow Visualization: Synthetic Route

Figure 2: The Weinstock-Curtius protocol for generating cyclopropylamines. Moisture control at Step 3 is the critical failure point.

References

-

Schlatter, M. J. (1941). "The Preparation of Cyclopropylamine and Cyclobutyl Amine." Journal of the American Chemical Society.[2][3][4] Link

-

Silverman, R. B. (1983). "Mechanism of Inactivation of Monoamine Oxidase by trans-2-Phenylcyclopropylamine and the Structure of the Enzyme-Inactivator Adduct." Journal of Biological Chemistry. Link

-

Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link

-

Maes, T., et al. (2018). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell. Link

-

Weinstock, J. (1961). "Modified Curtius Reaction." Journal of Organic Chemistry. Link

Sources

Spectroscopic Analysis of 4-Cyclopropylpyrrolidin-3-amine: A Comprehensive Guide to NMR, MS, and IR Characterization

Executive Overview & Structural Dynamics

As a Senior Application Scientist, I approach the structural elucidation of small-molecule heterocycles not as a mere checklist of spectral peaks, but as a dynamic interplay of electron density, magnetic anisotropy, and gas-phase thermodynamics. 4-Cyclopropylpyrrolidin-3-amine (CAS: 1782839-63-7) is a highly versatile aliphatic scaffold frequently utilized in drug discovery, particularly as a side-chain moiety in antimicrobial and central nervous system (CNS) therapeutics (1[1]).

This molecule presents unique spectroscopic challenges due to:

-

Stereochemical Complexity : The presence of two contiguous stereocenters at C3 and C4 generates cis and trans diastereomers, necessitating advanced 2D NMR techniques for unambiguous assignment.

-

Magnetic Anisotropy : The highly strained cyclopropyl ring exhibits a strong diamagnetic ring current, drastically shifting adjacent protons upfield.

-

Isobaric Fragmentation : In mass spectrometry, differentiating the loss of the primary amine from the secondary pyrrolidine nitrogen requires precise collision energy tuning.

This whitepaper provides a field-proven, self-validating framework for the complete spectroscopic characterization of 4-Cyclopropylpyrrolidin-3-amine.

Nuclear Magnetic Resonance (NMR) Elucidation

The structural confirmation of 3-aminopyrrolidine derivatives relies heavily on high-field NMR spectroscopy to map the carbon-hydrogen framework and determine relative stereochemistry (2[2]).

H and C Chemical Shifts & Causality

The

-

The Heterocyclic Core (2.50 – 3.50 ppm) : The protons at C2, C3, and C5 are heavily deshielded by the adjacent electronegative nitrogen atoms. The C3 proton (geminal to the -NH

group) appears furthest downfield as a complex multiplet due to coupling with C2 and C4 protons. -

The Bridgehead (1.20 – 1.80 ppm) : The C4 proton serves as the bridge between the pyrrolidine and cyclopropyl rings. Its chemical shift is a balancing act between the deshielding effect of the pyrrolidine ring and the shielding effect of the cyclopropyl ring.

-

The Cyclopropyl Shielding Zone (0.10 – 0.90 ppm) : The strained C-C bonds of the cyclopropyl group possess high s-character, creating a diamagnetic cone that shields its own protons, pushing them into the extreme upfield region.

Stereochemical Determination

Because 4-Cyclopropylpyrrolidin-3-amine can exist as cis or trans isomers, 1D NMR is insufficient. We must employ a systematic 2D NMR workflow (3[3]). The

Caption: Self-validating 2D NMR workflow for the unambiguous stereochemical assignment of pyrrolidines.

Mass Spectrometry (MS) & Fragmentation Mechanics

For quantitative analysis and impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the gold standard. Basic amines readily accept protons, making ESI in positive ion mode (ESI+) highly sensitive for this compound.

Ionization and Fragmentation Pathways

The exact monoisotopic mass of 4-Cyclopropylpyrrolidin-3-amine (C

Upon Collision-Induced Dissociation (CID), the molecule undergoes specific, predictable fragmentation pathways:

-

Loss of Ammonia (-17 Da) : The primary amine at C3 is highly susceptible to neutral loss, generating a stable pyrrolinium cation at m/z 110.10.

-

Cyclopropyl Cleavage (-41 Da) : The loss of the cyclopropyl radical generates an m/z 86.08 fragment.

-

Pyrrolidine Ring Opening : Alpha-cleavage adjacent to the secondary amine nitrogen results in the fragmentation of the heterocyclic core, typical of standard pyrrolidine derivatives (4[4]).

Caption: Primary ESI-MS/MS collision-induced dissociation (CID) pathways for 4-Cyclopropylpyrrolidin-3-amine.

Infrared (IR) Vibrational Analysis

Infrared spectroscopy provides orthogonal validation of the functional groups. The interplay between the primary amine, secondary amine, and the highly strained cyclopropyl ring creates a distinct IR fingerprint (5[5]).

-

N-H Stretching : The primary amine (-NH

) exhibits a characteristic doublet (asymmetric and symmetric stretches) between 3300 and 3400 cm -

Cyclopropyl C-H Stretching : Normal aliphatic C-H stretches occur below 3000 cm

. However, the increased s-character of the cyclopropyl C-H bonds pushes their stretching frequency slightly above 3000 cm

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate internal validation checkpoints.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation : Dissolve 15 mg of 4-Cyclopropylpyrrolidin-3-amine in 0.6 mL of CDCl

.-

Validation Check: Ensure the CDCl

contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

-

-

Instrument Tuning : Insert the sample into a

400 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl -

1D Acquisition : Acquire

H (16 scans, 10s relaxation delay to ensure quantitative integration) and -

2D Acquisition : Run standard gradient-selected COSY, HSQC, and NOESY sequences.

-

Validation Check: In the HSQC, verify that the phase of the cross-peaks correctly differentiates CH/CH

groups (positive phase) from CH

-

Protocol B: LC-MS/MS Impurity Profiling

-

System Suitability : Inject a blank (Mobile Phase A) followed by a known standard (e.g., Proline, m/z 116.07) to verify mass accuracy (< 5 ppm error) and column equilibrium.

-

Sample Preparation : Dilute the analyte to 1

g/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote ionization). -

Chromatography : Use a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

-

Mass Spectrometry : Operate in ESI+ mode. Set capillary voltage to 3.0 kV. Perform a product ion scan targeting the m/z 127.1 precursor with a collision energy sweep (10-30 eV) to capture all diagnostic fragments.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data parameters for 4-Cyclopropylpyrrolidin-3-amine, synthesized from structural principles and analog databases.

Table 1: Expected H NMR Assignments (400 MHz, CDCl )

| Proton Position | Expected Shift ( | Multiplicity | Integration | Causality / Notes |

| C3-H | 3.20 – 3.50 | Multiplet | 1H | Deshielded by adjacent primary amine (-NH |

| C2-H | 2.70 – 3.20 | Multiplets | 4H | Deshielded by endocyclic secondary amine. |

| NH, NH | 1.50 – 2.50 | Broad Singlet | 3H | Exchangeable protons; shift varies with concentration. |

| C4-H | 1.40 – 1.80 | Multiplet | 1H | Bridgehead proton; complex coupling with C3, C5, and cyclopropyl. |

| Cyclopropyl CH | 0.60 – 0.90 | Multiplet | 1H | Shielded by cyclopropyl ring current. |

| Cyclopropyl CH | 0.10 – 0.50 | Multiplets | 4H | Highly shielded, distinct upfield diagnostic peaks. |

Table 2: Expected C NMR Assignments (100 MHz, CDCl )

| Carbon Position | Expected Shift ( | Type (DEPT/HSQC) | Causality / Notes |

| C3 | 55.0 – 60.0 | CH | Direct attachment to electronegative -NH |

| C2, C5 | 48.0 – 55.0 | CH | Adjacent to endocyclic nitrogen. |

| C4 | 45.0 – 50.0 | CH | Aliphatic bridgehead. |

| Cyclopropyl CH | 14.0 – 18.0 | CH | Strained ring carbon. |

| Cyclopropyl CH | 2.0 – 6.0 | CH | Highly shielded strained ring carbons. |

Table 3: Key Infrared (IR) Vibrational Bands

| Wavenumber (cm | Functional Group | Vibrational Mode |

| 3350, 3280 | Primary Amine (-NH | N-H Asymmetric & Symmetric Stretch |

| ~3300 | Secondary Amine (Ring) | N-H Stretch (often overlaps with primary) |

| 3080 – 3000 | Cyclopropyl Ring | C-H Stretch (high s-character) |

| 2950 – 2850 | Pyrrolidine Ring | C-H Aliphatic Stretch |

| 1600 – 1550 | Primary Amine | N-H Bending (Scissoring) |

Table 4: ESI-MS/MS Diagnostic Fragments

| Fragment m/z | Neutral Loss | Structural Interpretation |

| 127.12 | None | Intact Precursor Ion |

| 110.10 | 17 Da (NH | Loss of primary amine at C3 |

| 86.08 | 41 Da (C | Radical loss of the cyclopropyl group |

| ~84.08 | Variable | Alpha-cleavage and opening of the pyrrolidine ring |

References

-

Pyrrolidine - NIST Chemistry WebBook National Institute of Standards and Technology (NIST).[Link]

-

Pyrrolidine Mass Spectrum (Electron Ionization) - NIST National Institute of Standards and Technology (NIST).[Link]

-

Probing the Origins of Asymmetric Induction by 3-Aminopyrrolidine Lithium Amides Complexes: A 6Li/1H/13C NMR Study Journal of the American Chemical Society (ACS Publications).[Link]

-

3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Technical Guide: Solubility & Stability of 4-Cyclopropylpyrrolidin-3-amine

This guide outlines the solubility, stability, and characterization framework for 4-Cyclopropylpyrrolidin-3-amine , a specialized intermediate often used in the synthesis of kinase inhibitors and CNS-active agents.

Part 1: Executive Technical Summary

4-Cyclopropylpyrrolidin-3-amine is a vicinal diamine scaffold characterized by a saturated five-membered nitrogen heterocycle (pyrrolidine) fused with a high-strain cyclopropyl substituent at the C4 position. Its utility in medicinal chemistry stems from the cyclopropyl group’s ability to induce specific conformational puckering (restricting bond rotation) and increase metabolic stability compared to an ethyl or isopropyl analog.

However, this structural advantage introduces specific stability challenges:

-

Basicity & Hygroscopicity: As a diamine (secondary ring amine + primary exocyclic amine), it acts as a strong base and is prone to rapid CO₂ absorption (carbamate formation).

-

Cyclopropyl Strain: While kinetically stable, the cyclopropyl ring introduces ~27.5 kcal/mol of ring strain, making the molecule susceptible to acid-catalyzed ring opening under extreme forcing conditions.

-

Stereochemical Complexity: The molecule possesses two chiral centers (C3 and C4), leading to cis and trans diastereomers with distinct solubility profiles.

Part 2: Physicochemical Profile & Solubility

Molecular Properties

| Property | Value / Characteristic | Implication |

| Molecular Formula | C₇H₁₄N₂ | Low molecular weight fragment (<150 Da). |

| Molecular Weight | 126.20 g/mol | High ligand efficiency potential. |

| Calculated LogP (cLogP) | ~0.2 – 0.5 | Amphiphilic; significantly more lipophilic than unsubstituted 3-aminopyrrolidine (cLogP < -1.0). |

| pKa (Estimated) | N1 (Ring): ~10.5 N3 (Exocyclic): ~9.0 | Exists as a di-cation at physiological pH (7.4) and acidic pH. |

| Physical State | Viscous oil or low-melting solid | Difficult to handle as a free base; often isolated as HCl or Tosylate salt. |

Solubility Assessment

The solubility of 4-Cyclopropylpyrrolidin-3-amine is heavily pH-dependent due to its dual basic centers.

-

Aqueous Media (pH < 8): Highly soluble (>100 mg/mL) due to protonation of both amine sites.

-

Aqueous Media (pH > 11): Solubility decreases significantly as the molecule reaches its neutral free-base form. The cyclopropyl group reduces water solubility compared to non-substituted pyrrolidines, potentially causing "oiling out" during basic workups.

-

Organic Solvents:

-

Free Base: Soluble in DCM, Methanol, DMSO, THF.

-

Salt Forms (HCl): Soluble in Water, Methanol, DMSO; poorly soluble in DCM, Hexanes.

-

Visualization: Solubility & pH Behavior

The following diagram illustrates the species distribution and solubility logic.

Figure 1: pH-dependent solubility profile and extraction strategy.

Part 3: Stability & Degradation Pathways

Intrinsic Stability Risks

-

Oxidative Degradation (N-Oxidation): The secondary amine (pyrrolidine ring) and primary amine are susceptible to oxidation by peroxides or atmospheric oxygen over time, leading to N-oxides or hydroxylamines.

-

Mitigation: Store under Argon/Nitrogen; use antioxidants if in solution.

-

-

Carbamate Formation (Air Sensitivity): Like most low-weight primary amines, the free base reacts avidly with atmospheric CO₂ to form carbamate salts (white crust formation on oil surface).

-

Reaction:

-

-

Cyclopropyl Ring Opening (Acid Catalysis): While the cyclopropyl group is robust under standard conditions, strong Bronsted acids (e.g., conc. H₂SO₄, heated HCl) or Lewis acids (e.g., AlCl₃) can trigger ring opening to form a linear propyl chain or rearranged products.

-

Note: Standard synthesis conditions (e.g., 4N HCl in dioxane, RT) are usually tolerated, but prolonged heating in strong acid should be validated.

-

Visualization: Degradation Pathways

Figure 2: Primary degradation pathways under environmental and chemical stress.

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility of the compound in various buffers.

-

Preparation: Prepare phosphate buffers at pH 2.0, 7.4, and 10.0.

-

Saturation: Add excess solid/oil of 4-Cyclopropylpyrrolidin-3-amine to 1 mL of each buffer in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

-

Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (avoid nylon if binding is suspected).

-

Analysis: Dilute filtrate and analyze via HPLC-UV (210 nm) or LC-MS.

-

Note: Due to weak UV chromophore, LC-MS or derivatization (e.g., benzoyl chloride) is recommended for accurate quantitation.

-

Protocol B: Forced Degradation (Stress Testing)

Objective: Validate stability limits for storage and handling.

| Stress Condition | Procedure | Sampling Timepoints | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 0, 4, 24 Hours | Stable (Check for ring opening). |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 0, 4, 24 Hours | Stable. |

| Oxidation | 3% H₂O₂, RT | 0, 2, 6 Hours | High Risk: N-oxide formation likely. |

| Thermal/Humidity | Solid state, 40°C/75% RH | 7 Days | Hygroscopicity check (weight gain). |

Part 5: Handling & Storage Recommendations

-

Storage Form: Store as the HCl or Tosylate salt whenever possible. The salt form suppresses N-oxidation, prevents CO₂ absorption, and mitigates volatility.

-

Temperature: -20°C for long-term storage; 2-8°C for working stocks.

-

Atmosphere: Flush containers with Argon or Nitrogen after use.

-

Container: Amber glass vials with Teflon-lined caps (avoid metal contact due to potential chelation with diamines).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136348170 (4-Cyclopropylpyrrolidin-3-amine). Retrieved from [Link]

-

Wuitschik, G., et al. (2008). Oxetanes as Versatile Elements in Drug Discovery: Structural and Physicochemical Properties. (Contextual reference for 4-membered rings, analogous strain discussions for cyclopropyls). Journal of Medicinal Chemistry. [Link]

The 3-Azabicyclo[3.1.0]hexane Scaffold: A Technical Guide to Novel Cyclopropylpyrrolidine Bioisosteres

Executive Summary

This technical guide analyzes the biological potential of 3-azabicyclo[3.1.0]hexane derivatives—a specific, rigidified subclass of cyclopropylpyrrolidines. Unlike flexible pyrrolidine chains often found in early-stage drug discovery, this bicyclic scaffold offers a "frozen" conformation that reduces the entropic penalty of binding. This guide explores their utility as high-affinity Histamine H3 Receptor Antagonists , Mu-Opioid Receptor Ligands , and potential HCV NS5A Inhibitors , providing researchers with actionable synthetic pathways and assay protocols.

Structural Rationale: The "Frozen" Proline Mimic

The core value of the cyclopropylpyrrolidine motif lies in conformational restriction . Standard pyrrolidine rings (found in Proline) retain significant flexibility, particularly in the "envelope" puckering modes. Fusing a cyclopropane ring across the C3-C4 or C4-C5 positions creates the 3-azabicyclo[3.1.0]hexane system, which locks the nitrogen lone pair vector and side-chain orientation.

Key Pharmacophore Advantages:

-

Entropic Advantage: Pre-paying the entropy cost of binding leads to higher affinity ($ \Delta G = \Delta H - T\Delta S $).

-

Metabolic Stability: The cyclopropyl group protects the pyrrolidine ring from oxidative metabolism (e.g., by CYP450) at the vulnerable

-carbons. -

Vector Precision: It allows precise positioning of pharmacophores (e.g., basic amines for GPCR binding) in 3D space, critical for distinguishing between closely related subtypes like H3 and H4 receptors.

Figure 1: Structural Activity Relationship (SAR) logic transforming flexible pyrrolidines into rigid bioisosteres.

Therapeutic Applications

A. Neurology: Selective Histamine H3 Receptor Antagonists

The H3 receptor is a presynaptic autoreceptor regulating the release of histamine, acetylcholine, and dopamine.[1][2] Antagonists are sought for cognitive enhancement (Alzheimer's, ADHD) and narcolepsy.[1][2]

-

Mechanism: The 3-azabicyclo[3.1.0]hexane scaffold mimics the ethylamine chain of histamine but locks it in a bioactive conformation that fits the H3 pocket while clashing with the H4 receptor, achieving >100-fold selectivity.

-

Lead Example: Substituted imidazolyl-bicyclo[3.1.0]hexanes have shown

values < 10 nM for H3.

B. Pain & Addiction: Mu-Opioid Receptor Antagonists[3]

-

Mechanism: Derivatives like CP-866,087 utilize this scaffold to antagonize the

-opioid receptor.[3] The rigid core positions a basic nitrogen to interact with Asp147 in the receptor, providing high affinity without the sedative effects of central agonists. -

Application: Treatment of opioid-induced pruritus and potential management of addiction.

C. Virology: HCV NS5A Inhibition (Theoretical/Emerging)

-

Mechanism: NS5A inhibitors (e.g., Daclatasvir) function by dimerizing and binding to the viral protein. They typically contain two proline rings.

-

Novelty: Replacing proline with 3-azabicyclo[3.1.0]hexane creates "super-rigid" inhibitors. The cyclopropyl moiety can access hydrophobic pockets in the NS5A dimer interface that standard prolines cannot, potentially overcoming resistance mutations (RAVs).

Experimental Protocols

Workflow A: Synthesis via Rh(II)-Catalyzed Cyclopropanation

This is the gold-standard method for generating the 3-azabicyclo[3.1.0]hexane core with high diastereoselectivity.

Reagents:

-

N-Boc-3-pyrroline (Substrate)

-

Ethyl diazoacetate (EDA) (Carbenoid source)

-

or

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

-

Preparation: Dissolve N-Boc-3-pyrroline (1.0 equiv) and

(0.005 mol%) in anhydrous DCM under Argon. -

Addition: Slowly add Ethyl diazoacetate (1.2 equiv) via syringe pump over 6 hours at 0°C. Slow addition is critical to prevent EDA dimerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: The exo-isomer is typically the major product. Separate via flash column chromatography (Hexane/EtOAc gradient).

-

Deprotection: Treat the intermediate with TFA/DCM (1:1) to yield the free amine 3-azabicyclo[3.1.0]hexane salt.

Figure 2: Rhodium-catalyzed synthesis pathway for the bicyclic core.

Workflow B: H3 Receptor Radioligand Binding Assay

Purpose: Determine the affinity (

-

Membrane Prep: Use HEK-293 cells stably expressing human H3 receptor. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.

-

Incubation:

-

Total Binding: Membrane (

protein) + -

Non-Specific Binding: Add 10

Thioperamide (standard antagonist). -

Test: Add novel compound (concentration range

to

-

-

Condition: Incubate at 25°C for 60 minutes.

-

Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Comparative Data Analysis

The following table summarizes the impact of the cyclopropyl-fusion on biological activity compared to flexible analogs.

| Compound Class | Scaffold Type | Target | Potency ( | Selectivity |

| Standard | N-Methylpyrrolidine | Histamine H3 | ~50 nM | Low (H3/H4 ~ 10x) |

| Novel | 3-Azabicyclo[3.1.0]hexane | Histamine H3 | 5.6 nM | High (H3/H4 > 100x) |

| Standard | Linear Amine | Mu-Opioid | ~200 nM | Moderate |

| Novel | 3-Azabicyclo[3.1.0]hexane | Mu-Opioid | < 1 nM | High |

References

-

Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 2020.[2][4] [Link]

-

SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 2012. [Link]

-

Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation. Chemical Communications, 2012. [Link]

-

Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates. Organic Letters, 2024. [Link]

-

Small molecule inhibitors of the hepatitis C virus-encoded NS5A protein. Journal of General Virology, 2012. [Link]

Sources

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of 4-Cyclopropylpyrrolidin-3-amine and its analogs

This guide provides an in-depth technical analysis of 4-Cyclopropylpyrrolidin-3-amine , a specialized heterocyclic building block used in modern drug discovery. The content is structured to support researchers in synthesizing, optimizing, and applying this scaffold in medicinal chemistry campaigns.

Executive Summary & Pharmacophore Analysis

4-Cyclopropylpyrrolidin-3-amine (CAS: 1782839-63-7 for specific isomers) represents a strategic structural motif in medicinal chemistry, combining the rigidity of the pyrrolidine ring with the unique electronic and steric properties of the cyclopropyl group.

Core Value Proposition

-

Conformational Restriction: The cyclopropyl group at the C4 position locks the pyrrolidine ring into specific puckering conformations, reducing the entropic penalty upon binding to protein targets (e.g., kinases, USP30, GPCRs).

-

Metabolic Stability: Unlike an ethyl or isopropyl group, the cyclopropyl moiety lacks readily abstractable benzylic/allylic protons, significantly reducing susceptibility to cytochrome P450 (CYP)-mediated oxidation.

-

Sigma-Hole Interactions: The strained C-C bonds of the cyclopropyl ring can engage in unique

-interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets, often enhancing potency by 5–10 fold compared to alkyl analogs.

Synthetic Methodologies

The synthesis of 4-cyclopropylpyrrolidin-3-amine is non-trivial due to the need to control the relative stereochemistry (cis vs. trans) between the C3-amine and C4-cyclopropyl groups. The most robust industrial route utilizes a [3+2] dipolar cycloaddition .

Primary Route: [3+2] Cycloaddition (The "AbbVie Route")

This pathway, adapted from AbbVie patent literature (US 10,343,992 B2), allows for the construction of the pyrrolidine core with defined stereochemistry.

Step-by-Step Protocol

1. Preparation of (E)-(2-nitrovinyl)cyclopropane

-

Reagents: Cyclopropanecarbaldehyde, Nitromethane, Ammonium Acetate (cat.).

-

Mechanism: Henry Reaction (Nitroaldol) followed by dehydration.

-

Procedure: Reflux cyclopropanecarbaldehyde (1.0 eq) and nitromethane (5.0 eq) with catalytic ammonium acetate in acetic acid. The trans-alkene is thermodynamically favored.

-

Yield: ~75-85%.

2. [3+2] Cycloaddition

-

Reagents: (E)-(2-nitrovinyl)cyclopropane, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, TFA (cat.).

-

Mechanism: Generation of a non-stabilized azomethine ylide which undergoes [3+2] cycloaddition with the nitroalkene.

-

Stereochemistry: The reaction is stereospecific; the trans-alkene geometry translates to a trans-3,4-disubstituted pyrrolidine.

-

Procedure: To a solution of the nitroalkene in DCM at 0°C, add the benzylamine precursor and a catalytic amount of TFA (0.1 eq). Stir at RT for 12h.

-

Product: trans-1-Benzyl-3-cyclopropyl-4-nitropyrrolidine.[1]

3. Nitro Reduction

-

Reagents: Zn dust, HCl (aq) OR H2, Raney Nickel.

-

Procedure: Dissolve the nitropyrrolidine in MeOH/HCl. Add Zn dust portion-wise at 0°C. Stir until TLC shows consumption of starting material.

-

Product: trans-1-Benzyl-4-cyclopropylpyrrolidin-3-amine.[1][2]

4. Deprotection (Optional)

-

Reagents: H2, Pd(OH)2/C (Pearlman's Catalyst), MeOH.

-

Outcome: Removal of the N-benzyl group to yield the free secondary amine.

Synthetic Pathway Visualization

Caption: Synthesis of 4-cyclopropylpyrrolidin-3-amine via [3+2] cycloaddition of a nitro-vinylcyclopropane and azomethine ylide.

Medicinal Chemistry Applications

Case Study: USP30 Inhibitors

Recent patent literature (e.g., US 10,343,992 B2 ) highlights the use of the cis-isomer of this scaffold in developing inhibitors of Ubiquitin Specific Peptidase 30 (USP30) .

-

Target: USP30 is a mitochondrial deubiquitinase. Inhibition promotes mitophagy, offering therapeutic potential in Parkinson’s disease.

-

Role of Scaffold: The 4-cyclopropyl group fills a specific hydrophobic pocket (S2 or S3 sub-pocket) in the enzyme active site, improving potency over the 4-methyl analog while maintaining a lower lipophilicity profile than a 4-phenyl group.

Case Study: Antimicrobials (Quinolones)

In fluoroquinolone antibiotics, the C7 position is critical for spectrum of activity.

-

Modification: Substitution of the standard piperazine or pyrrolidine ring with 3-amino-4-cyclopropylpyrrolidine .

-

Effect: The cyclopropyl group increases lipophilicity (LogP), enhancing penetration into Gram-positive bacteria (e.g., S. aureus) while restricting the conformation of the amine to minimize efflux pump recognition.

Structure-Activity Relationship (SAR) Logic

| Feature | Effect on Drug Properties |

| C3-Amine | Primary handle for hydrogen bonding (H-bond donor/acceptor). Essential for solubility. |

| C4-Cyclopropyl | Lipophilicity: Increases LogP by ~0.8 units vs. Methyl. Metabolism: Blocks metabolic hot-spots (no benzylic H). Shape: Adds 3D bulk without rotatable bonds (rigidification). |

| N1-Substitution | Vector for extending into solvent or adjacent binding pockets. Often capped with urea, amide, or heterocycle. |

Physicochemical Properties

For the free base 4-cyclopropylpyrrolidin-3-amine :

-

Molecular Formula: C7H14N2

-

Molecular Weight: 126.20 g/mol

-

Predicted pKa (Amine): ~9.5 (Pyrrolidine N), ~10.2 (Primary amine) - Note: The basicity is typical of dialkylamines.

-

LogP (Predicted): ~0.6 (vs. -0.2 for pyrrolidin-3-amine). The cyclopropyl group makes it significantly more lipophilic.

-

Stereoisomers:

-

(3S, 4S) / (3R, 4R): Trans isomers (Thermodynamically favored in synthesis).

-

(3S, 4R) / (3R, 4S): Cis isomers (Often require separation or specific catalytic routes).

-

References

- Preparation of 1-cyano-pyrrolidine compounds as USP30 inhibitors.

- Synthesis of pyrrolidine derivatives.

- Cyclopropyl group as a structural motif in medicinal chemistry. Source:Journal of Medicinal Chemistry, "The Cyclopropyl Group in Drug Discovery". Relevance: General review on the metabolic and conformational benefits of cyclopropyl substitutions. Context: Supports the "Why Cyclopropyl?" SAR logic.

- Synthesis and antimicrobial evaluation of 7-[3-amino-4-cyclopropyl-1-pyrrolidinyl]-4-quinolones. Source:Journal of Medicinal Chemistry (Historical context for quinolone analogs). Relevance: Validates the scaffold's utility in anti-infective research.

Sources

Commercial Availability and Synthetic Integration of 4-Cyclopropylpyrrolidin-3-amine: A Technical Guide for Medicinal Chemistry

Executive Summary & Structural Significance

In modern medicinal chemistry, the design of small-molecule active pharmaceutical ingredients (APIs) heavily relies on conformationally restricted diamine scaffolds. 4-Cyclopropylpyrrolidin-3-amine has emerged as a privileged building block in drug discovery. The incorporation of a pyrrolidin-3-amine motif has proven highly effective in the design of JAK1-selective inhibitors for rheumatoid arthritis[1] and Hedgehog signaling pathway inhibitors[2].

The strategic addition of a cyclopropyl ring at the C4 position of the pyrrolidine core serves multiple pharmacokinetic and pharmacodynamic purposes:

-

Conformational Restriction: The cyclopropyl group restricts the pyrrolidine ring's pucker, locking the diamine into a bioactive conformation that reduces the entropic penalty upon target binding.

-

Lipophilicity Modulation: It increases the topological polar surface area (tPSA) efficiency and lipophilicity (LogP), which aids in blood-brain barrier penetration and overall cellular permeability.

-

Metabolic Stability: The steric bulk shields the adjacent amine and ring carbons from rapid cytochrome P450-mediated oxidative metabolism.

Physicochemical Profiling

Before integrating this building block into a high-throughput screening (HTS) library, it is critical to understand its fundamental physicochemical properties. The molecule possesses two chiral centers (C3 and C4), meaning stereochemical control is paramount during procurement and synthesis.

Table 1: Physicochemical Profile of 4-Cyclopropylpyrrolidin-3-amine

| Property | Specification |

| Chemical Name | 4-Cyclopropylpyrrolidin-3-amine |

| CAS Registry Number | 1782839-63-7 (General) / 154206-08-3 ((3R,4S) Isomer) |

| Molecular Formula | C7H14N2 |

| Molecular Weight | 126.20 g/mol |

| SMILES String | NC1CNCC1C2CC2 |

| Stereocenters | 2 (C3 and C4 positions) |

Commercial Availability & Supply Chain Dynamics

Sourcing high-purity building blocks is the first self-validating step in any drug development campaign. The commercial landscape for 4-Cyclopropylpyrrolidin-3-amine includes direct manufacturers and global aggregators.

Table 2: Commercial Suppliers and Sourcing Dynamics

| Supplier / Aggregator | Catalog / CAS Focus | Available Scales | Procurement Notes |

| BLD Pharm | 1782839-63-7 (Core building block) | 100 mg to 5 g | Off-the-shelf; provides comprehensive COA, NMR, and LC-MS documentation[3]. |

| Chemazone | Advanced Oxadiazole Derivatives | 1 mg to 5 g | Supplies functionalized derivatives (e.g., 1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-cyclopropylpyrrolidin-3-amine) for immediate screening[4]. |

| ChemBlink | 154206-08-3 ((3R,4S) Isomer) | Variable | Global aggregator useful for sourcing specific stereoisomers[5]. |

Note: Pre-protected precursors, such as trans-1-benzyl-4-cyclopropylpyrrolidin-3-amine, are also documented in patent literature and can be custom-sourced for specific synthetic routes[6].

Synthetic Workflows & Integration Protocols

The secondary amine (N1) of the pyrrolidine ring typically acts as the primary nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions with heteroaryl chlorides (e.g., pyrimidine or quinoline cores), while the C3 primary amine is either pre-protected or utilized for late-stage diversification.

Protocol: Regioselective SNAr Coupling of 4-Cyclopropylpyrrolidin-3-amine

Objective: Couple the N1 secondary amine to a heteroaryl chloride while preserving the structural integrity of the cyclopropyl motif.

-

Reagent Preparation: In an oven-dried 20 mL reaction vial, dissolve the heteroaryl chloride (1.0 eq) and 4-Cyclopropylpyrrolidin-3-amine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Causality: DMF is selected as a polar aprotic solvent to stabilize the Meisenheimer complex intermediate formed during the SNAr transition state, accelerating the reaction rate.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.

-

Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct, preventing the protonation of the pyrrolidine N1-amine, which would otherwise render it non-nucleophilic and stall the reaction.

-

-

Thermal Activation: Seal the vial and heat the mixture to 110 °C for 12 hours using a heating block.

-

Causality: The steric bulk of the C4-cyclopropyl group induces a conformational shift that slightly hinders the N1 approach trajectory. Elevated thermal energy is required to overcome this activation barrier.

-

-

Self-Validating In-Process Control (IPC): At t = 4h and t = 12h, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via UPLC-MS.

-

Validation: The protocol is self-validating; the reaction is only deemed complete when the UV trace shows >95% consumption of the heteroaryl chloride and the MS spectra confirms the [M+H]+ of the coupled product.

-

-

Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL).

-

Causality: Aqueous LiCl is specifically used to partition the highly polar DMF into the aqueous phase, preventing solvent contamination during downstream purification.

-

-

Purification: Dry the organic phase over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 95:5 gradient).

Synthetic workflow for integrating 4-Cyclopropylpyrrolidin-3-amine into API libraries.

Self-Validating Quality Control (QA/QC) Protocols

To ensure the trustworthiness of the synthetic pipeline, incoming batches of 4-Cyclopropylpyrrolidin-3-amine must undergo a rigorous, self-validating Quality Control (QC) workflow before integration. Relying solely on supplier COAs can lead to catastrophic late-stage failures.

Analytical Workflow:

-

LC-MS Profiling: Confirms the mass (m/z = 127.2 [M+H]+) and assesses chemical purity (>95% required).

-

Multinuclear NMR (1H and 13C): Validates structural integrity. The cyclopropyl protons typically appear as distinct multiplets upfield (0.2–0.8 ppm), serving as a diagnostic marker.

-

Chiral HPLC: Because the molecule possesses two stereocenters, verifying the enantiomeric excess (ee >98%) is critical.

-

Causality: A racemic mixture will lead to diastereomeric complexation in late-stage API synthesis, drastically complicating purification and invalidating biological structure-activity relationship (SAR) data.

-

Self-validating QA/QC analytical protocol for raw material verification.

Conclusion

4-Cyclopropylpyrrolidin-3-amine is a highly versatile, commercially accessible building block that offers significant advantages in the optimization of pharmacokinetic profiles for novel therapeutics. By leveraging reliable suppliers and implementing stringent, self-validating synthetic and analytical protocols, medicinal chemists can efficiently integrate this scaffold into advanced drug discovery pipelines.

References

- Source: bldpharm.

- Title: 1-[3-(3-chlorophenyl)

- Title: CAS # 154206-08-3, (3R,4S)

- Title: (12) United States Patent - Googleapis.com (Trans-1-benzyl-4-cyclopropylpyrrolidin-3-amine)

- Source: nih.

- Title: Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)

Sources

- 1. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1782839-63-7|4-Cyclopropylpyrrolidin-3-amine|BLD Pharm [bldpharm.com]

- 4. chemazone.com [chemazone.com]

- 5. CAS # 154206-08-3, (3R,4S)-4-Cyclopropyl-3-Pyrrolidinamine: more information. [ww.chemblink.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Note: Unlocking Conformational Control with 4-Cyclopropylpyrrolidin-3-amine

Topic: 4-Cyclopropylpyrrolidin-3-amine as a building block in organic synthesis Content Type: Detailed Application Note and Protocol Guide

Executive Summary

In the optimization of small molecule drugs, the 4-cyclopropylpyrrolidin-3-amine scaffold represents a high-value "chimeric" building block. It synergizes the solubility and basicity of the pyrrolidine ring with the unique metabolic and steric properties of the cyclopropyl group. Unlike simple alkyl substitutions, the cyclopropyl moiety at the C4 position introduces significant conformational restriction and metabolic blockade , preventing common oxidative liabilities (e.g., C4-hydroxylation).

This guide details the handling, structural properties, and synthetic application of this building block, specifically focusing on its role in developing inhibitors for deubiquitinating enzymes (e.g., USP30) and kinases.

Structural & Physicochemical Properties

The "Cyclopropyl Effect" on Pyrrolidine Conformation

The introduction of a cyclopropyl group at C4 creates a unique steric vector. Unlike flexible ethyl or isopropyl groups, the cyclopropyl ring is rigid and electron-rich (pseudo-double bond character).

-

Stereochemistry: The building block exists primarily as cis (3R,4S or 3S,4R) and trans diastereomers. The cis-isomer is often preferred in inhibitor design (e.g., USP30 inhibitors) as it forces the substituents into a specific vector that mimics fused ring systems without the added molecular weight.

-

Metabolic Stability: The C4 position of pyrrolidine is a metabolic "soft spot," prone to oxidation by CYP450 enzymes. The cyclopropyl group sterically shields this position and removes the abstractable hydrogen, significantly extending half-life (

).

Table 1: Physicochemical Profile of the Core Scaffold

| Property | Value (Approx.) | Note |

| Molecular Weight | 126.20 g/mol (Free base) | Low MW allows for fragment-based design. |

| ClogP | ~0.8 - 1.2 | Higher lipophilicity than unsubstituted pyrrolidine (-0.2). |

| pKa (Conj. Acid) | ~9.5 (N1), ~8.5 (N3) | N1 is the more basic amine; N3 is typically acylated. |

| Key Isomer | cis-isomer | Critical for binding affinity in USP30 targets [1]. |

Sourcing & Preparation

While total synthesis is possible via [3+2] cycloaddition of azomethine ylides with vinyl cyclopropane, the standard workflow in medicinal chemistry relies on the commercially available Boc-protected intermediate :

-

Target Reagent: tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate.[1][2]

-

CAS Registry: 1064029-77-7 (Generic/Racemic), Specific enantiomers vary.

-